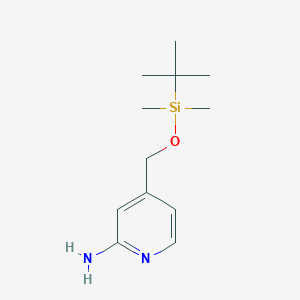

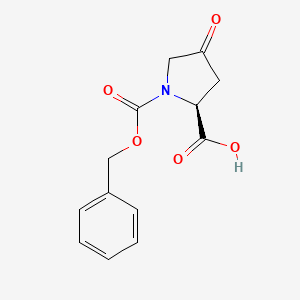

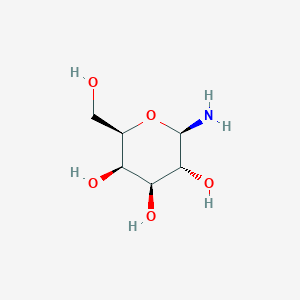

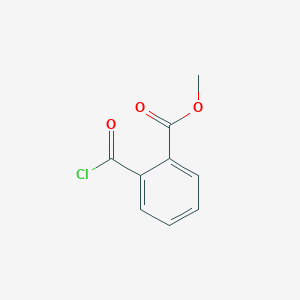

![molecular formula C8H9N3O B1312504 4,6-二甲基异恶唑并[3,4-b]吡啶-3-胺 CAS No. 670246-33-0](/img/structure/B1312504.png)

4,6-二甲基异恶唑并[3,4-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .

Synthesis Analysis

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis

The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis

The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .科学研究应用

Antibacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been studied for its potential antibacterial properties .

Methods of Application

The compound was synthesized and then evaluated in vitro for antibacterial activity using 68 strains of aerobic and anaerobic bacteria, including 12 reference strains .

Results

The compound showed antibacterial activity, inhibiting the growth of a few strains of Citrobacter freundii, Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas stutzeri at concentrations of 50–100 μg/mL .

Antifungal Activity

Application Summary

A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which include 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, have demonstrated promising antifungal properties .

Methods of Application

The derivatives were synthesized in a laboratory and their retention behavior was investigated in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system .

Results

The study found that the derivatives have an affinity to human serum albumin (HSA), which can be useful in predicting the efficacy of these compounds as antifungal agents .

Synthesis of New Derivatives

Specific Scientific Field

Organic Chemistry

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been used as a substrate for the synthesis of new derivatives .

Methods of Application

The compound was used in a reaction with formaldehyde and secondary amines, resulting in the formation of a new class of photostable fluorescent dyes with a [1, 2, 4]triazolo[3,4-b]pyridin-2-ium core structure .

Results

The reaction resulted in the successful synthesis of new derivatives, expanding the potential applications of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine .

Antitubercular Activity

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been studied for its potential antitubercular properties .

Methods of Application

The compound was synthesized and then evaluated in vitro for antitubercular activity using various strains of Mycobacterium tuberculosis .

Results

The compound showed antitubercular activity, inhibiting the growth of several strains of Mycobacterium tuberculosis at concentrations of 50–100 μg/mL .

Antioxidant Activity

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has demonstrated promising antioxidant properties .

Methods of Application

The compound was synthesized in a laboratory and its antioxidant activity was evaluated using various in vitro assays .

Results

The study found that the compound has significant antioxidant activity, which can be useful in preventing oxidative stress-related diseases .

Synthesis of Moxifloxacin Intermediate

Application Summary

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been used in the synthesis of 6-Benzylpyrrolo-[3,4-b]pyridine, a key intermediate product in Moxifloxacin .

Methods of Application

The compound was used in a reaction with other reagents, resulting in the formation of 6-Benzylpyrrolo-[3,4-b]pyridine .

Results

The reaction resulted in the successful synthesis of 6-Benzylpyrrolo-[3,4-b]pyridine with a 78% yield . This intermediate product has potential for pharmaceutical applications, particularly in the synthesis of Moxifloxacin .

未来方向

The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.

属性

IUPAC Name |

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXFBGGMXCHKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NOC(=C12)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428887 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine | |

CAS RN |

670246-33-0 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)